molecular formula C8H8BrCl B12805622 (2-Bromo-1-chloroethyl)benzene CAS No. 6622-78-2

(2-Bromo-1-chloroethyl)benzene

Cat. No.: B12805622
CAS No.: 6622-78-2
M. Wt: 219.50 g/mol
InChI Key: UVZVRUOXFQXFTC-UHFFFAOYSA-N
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Description

(2-Bromo-1-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where a bromo and a chloro group are attached to the same carbon atom in the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-1-chloroethyl)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of ethylbenzene. The reaction typically requires the presence of a catalyst and specific conditions to ensure the selective addition of bromine and chlorine atoms to the ethyl side chain.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-chloroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethyl side chain can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form ethylbenzene or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include benzoic acid, benzaldehyde, and other oxidized compounds.

    Reduction: Products include ethylbenzene and other reduced derivatives.

Scientific Research Applications

(2-Bromo-1-chloroethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-chloroethyl)benzene involves its interaction with various molecular targets. The bromo and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize reaction intermediates and facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)benzene: Lacks the chloro group, leading to different reactivity and applications.

    (2-Chloroethyl)benzene: Lacks the bromo group, resulting in distinct chemical properties.

    (2-Bromo-1-fluoroethyl)benzene: Contains a fluoro group instead of a chloro group, affecting its reactivity and applications.

Uniqueness

(2-Bromo-1-chloroethyl)benzene is unique due to the presence of both bromo and chloro groups on the same carbon atom. This dual halogenation provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-bromo-1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVRUOXFQXFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288323
Record name (2-bromo-1-chloroethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID20288323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-78-2
Record name Benzene, (2-bromo-1-chloroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55279
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55279
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Record name (2-bromo-1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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